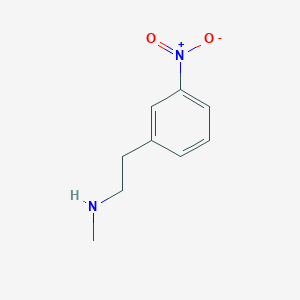

![molecular formula C21H37GdN4O15 B13642872 gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)

gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

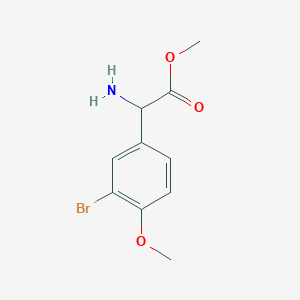

Gadopentetate Monomeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a complex of gadolinium with diethylenetriamine penta-acetic acid (DTPA) and meglumine, which helps in improving the contrast of MRI images by altering the magnetic properties of nearby water molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Gadopentetate Monomeglumine involves the complexation of gadolinium ions with diethylenetriamine penta-acetic acid (DTPA) and meglumine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the complex. The process involves the following steps:

- Dissolution of gadolinium oxide in hydrochloric acid to form gadolinium chloride.

- Neutralization of the solution with sodium hydroxide.

- Addition of diethylenetriamine penta-acetic acid to form the gadolinium-DTPA complex.

- Introduction of meglumine to stabilize the complex .

Industrial Production Methods: Industrial production of Gadopentetate Monomeglumine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving stringent quality control measures to ensure the final product meets pharmaceutical standards. The solution is then sterilized and packaged for medical use .

化学反应分析

Types of Reactions: Gadopentetate Monomeglumine primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Complexation: Diethylenetriamine penta-acetic acid and meglumine are the primary reagents used in the synthesis.

Stabilization: The complex is stabilized in an aqueous medium with controlled pH to prevent dissociation.

Major Products: The major product of the synthesis is the stable gadolinium-DTPA-meglumine complex, which is used as a contrast agent in MRI .

科学研究应用

Gadopentetate Monomeglumine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures.

Biology: Helps in visualizing biological tissues and structures in MRI, aiding in the study of anatomical and physiological processes.

Medicine: Widely used in clinical MRI to enhance the contrast of images, allowing for better diagnosis of conditions such as tumors, vascular diseases, and neurological disorders.

Industry: Employed in the development of new imaging techniques and contrast agents.

作用机制

Gadopentetate Monomeglumine works by altering the magnetic properties of water molecules in the body. When placed in a magnetic field, the gadolinium ion shortens the T1 and T2 relaxation times of nearby water protons, enhancing the contrast of MRI images. This effect is particularly useful in highlighting areas with abnormal vascularity or disrupted blood-brain barriers .

相似化合物的比较

Gadopentetate Monomeglumine is one of several gadolinium-based contrast agents (GBCAs) used in MRI. Similar compounds include:

Gadoterate Meglumine: Another gadolinium-DTPA complex with similar applications but different pharmacokinetic properties.

Gadobutrol: A macrocyclic GBCA with higher stability and lower risk of gadolinium release.

Gadobenate Dimeglumine: Known for its higher relaxivity and better contrast enhancement in certain imaging applications.

Uniqueness: Gadopentetate Monomeglumine is unique due to its well-established safety profile and widespread use in clinical practice. It was the first GBCA approved for MRI and remains a standard choice for many imaging procedures .

属性

分子式 |

C21H37GdN4O15 |

|---|---|

分子量 |

742.8 g/mol |

IUPAC 名称 |

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-3 |

InChI 键 |

LZQIEMULHFPUQY-UHFFFAOYSA-K |

规范 SMILES |

CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)

![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)

![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)